3-Fluorotoluene
Overview
Description
3-Fluorotoluene is an organic compound with the molecular formula CH₃C₆H₄F. It is a colorless liquid with an aromatic odor and is used as an intermediate in organic synthesis. The compound is part of the fluorotoluene family, where a fluorine atom is substituted at different positions on the toluene ring. In the case of this compound, the fluorine atom is positioned at the meta position relative to the methyl group.
Mechanism of Action
Target of Action
Like other fluorinated organic compounds, it may interact with various enzymes and proteins within the cell .
Mode of Action
It is suggested that it might undergo dioxygenation at the C-2 and C-3 positions
Biochemical Pathways
The predominant pathway of this compound includes a 1,6-dioxygenation reaction to yield fluoromuconic acids . Defluorination then occurs to yield muconate . This pathway is similar to the degradation pathway of 3-fluorobenzoate .
Pharmacokinetics
Its thermophysical properties such as boiling temperature, critical temperature, and density have been evaluated . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
It is known to generate toxic fluoride fumes when burned . It may also cause upper respiratory irritation and systemic toxic effects upon prolonged exposure .
Action Environment
Environmental factors such as temperature and humidity can influence the exhalation rate of fluorinated compounds . These factors may also affect the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
3-Fluorotoluene has been shown to interact with various enzymes and proteins. For instance, it has been reported to be metabolized by the enzyme toluene dioxygenase . This enzyme initiates the catabolic assimilation of benzenoid hydrocarbons . The interaction between this compound and toluene dioxygenase is an example of how this compound participates in biochemical reactions.
Cellular Effects
The effects of this compound on cellular processes are not well-studied. It is known that fluorinated compounds can have various effects on cells. For instance, some fluorinated compounds can affect cell signaling pathways, gene expression, and cellular metabolism . It is plausible that this compound could have similar effects, but specific studies on this compound are needed to confirm this.
Molecular Mechanism
It is known that the compound can be oxidized by toluene dioxygenase, suggesting that it may interact with this enzyme at the molecular level
Temporal Effects in Laboratory Settings
It is known that the compound can be stable under normal temperatures and pressures
Metabolic Pathways
This compound is known to be metabolized by the enzyme toluene dioxygenase This suggests that it is involved in the metabolic pathway of toluene degradation
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluorotoluene can be synthesized through various methods. One common method involves the fluorination of toluene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound often involves the halogen exchange reaction, where a halogenated toluene (e.g., 3-chlorotoluene) reacts with a fluoride source such as potassium fluoride in the presence of a catalyst. This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Fluorotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-fluorobenzaldehyde using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield this compound derivatives.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-Fluorobenzaldehyde.
Reduction: Various fluorotoluene derivatives.
Substitution: Products depend on the nucleophile used, such as 3-methoxytoluene when using sodium methoxide.
Scientific Research Applications
3-Fluorotoluene is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: this compound derivatives are explored for their potential pharmaceutical properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
2-Fluorotoluene: Fluorine atom at the ortho position.
4-Fluorotoluene: Fluorine atom at the para position.
Fluorobenzene: Benzene ring with a single fluorine atom.
Trifluorotoluene: Toluene with three fluorine atoms.
Uniqueness
3-Fluorotoluene is unique due to the position of the fluorine atom, which affects its chemical reactivity and physical properties. Compared to its isomers, this compound may exhibit different reactivity in substitution reactions and different physical properties such as boiling point and density.
Properties
IUPAC Name |
1-fluoro-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F/c1-6-3-2-4-7(8)5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQZKHUEUDPRST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F | |
Record name | 3-FLUOROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10308 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059855 | |
Record name | m-Fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-fluorotoluene appears as a colorless liquid with an aromatic odor. Boiling point 239 °C. Flash point 63 °F. Density 0.991 g / cm3 --- may float or sink in water. (USCG, 1999), Colorless liquid; [Merck Index] Aromatic odor; [Alfa Aesar MSDS] | |
Record name | 3-FLUOROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10308 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | m-Fluorotoluene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15642 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
240.8 °F at 760 mmHg (USCG, 1999) | |
Record name | 3-FLUOROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10308 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
49 °F (USCG, 1999) | |
Record name | 3-FLUOROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10308 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.9986 at 68 °F (USCG, 1999) - Less dense than water; will float | |
Record name | 3-FLUOROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10308 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
42.39 mmHg (USCG, 1999), 21.8 [mmHg] | |
Record name | 3-FLUOROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10308 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | m-Fluorotoluene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15642 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
352-70-5, 2599-73-7 | |
Record name | 3-FLUOROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10308 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3-Fluorotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Fluorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluorobenzyl radical | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002599737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluorotoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8860 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-fluoro-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | m-Fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.932 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-FLUOROTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F72W445DQ0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
-125.9 °F (USCG, 1999) | |
Record name | 3-FLUOROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10308 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and available spectroscopic data for 3-Fluorotoluene?
A1: this compound has the molecular formula C7H7F and a molecular weight of 110.13 g/mol. Spectroscopic data, including a full analysis of its proton magnetic resonance spectrum, can be found in a study by Schaefer et al. . Additionally, research on valence and Rydberg excitations of this compound in the 4.4–10.8 eV photoabsorption energy region provides further spectroscopic insights .
Q2: Can solid acid catalysts improve the selectivity of this compound nitration?
A3: Yes, research has demonstrated that solid acid catalysts like Fe/Mo/SiO2, MoO3/SiO2, and H-beta significantly enhance the regioselectivity of this compound nitration with 70% nitric acid. These catalysts lead to high conversion rates and favor the formation of 3-fluoro-6-nitrotoluene over 3-fluoro-4-nitrotoluene, showcasing their potential for greener and more efficient nitration processes .
Q3: How does this compound interact with Pseudomonas sp. strain T-12?
A4: Studies have shown that Pseudomonas sp. strain T-12, when induced with toluene-degrading enzymes, can metabolize this compound and other 3-fluoro-substituted benzenes. This process involves the transformation of this compound into 2,3-catechol with simultaneous defluorination, releasing inorganic fluoride . This suggests a potential bioremediation application of this bacterial strain for degrading fluorinated aromatic compounds.
Q4: What is the significance of the long-range spin-spin coupling constant in this compound?
A5: The long-range spin-spin coupling constant over five bonds between methyl protons and fluorine-19 in this compound has been found to be negative. This observation is significant because it provides insights into the coupling mechanism, which involves both positive σ electron and negative π electron components . Understanding these interactions is crucial for interpreting NMR spectra and studying electronic structures.
Q5: How can this compound be used in the synthesis of pharmaceuticals?
A6: this compound serves as a valuable starting material in the synthesis of various pharmaceuticals. For example, it can be selectively deprotonated at the 4-position using tert-butyllithium in the presence of potassium tert-butoxide, paving the way for further functionalization and ultimately leading to the analgesic flurbiprofen . Additionally, this compound plays a crucial role in synthesizing N-methyl-3-(3-methylphenoxy)-3-phenylpropylamine hydrochloride (3-ATM HCl), a key intermediate in the production of Atomoxetine, a medication used to treat attention-deficit/hyperactivity disorder (ADHD) .
Q6: What is known about the polymorphic behavior of this compound?
A7: Research has shown that this compound can exist in different polymorphic forms depending on the crystallization conditions. Cryo-crystallization and high-pressure crystallization lead to the formation of two distinct polymorphs. This polymorphism is attributed to the weak C–H···F–C hydrogen bonding present in the system, which can be influenced by temperature and pressure changes during crystallization .
Q7: How does the presence of fluorine in this compound affect its behavior on zeolite catalysts?
A8: Studies have investigated the reactions of this compound with methanol on zeolite catalysts such as HBeta, HZSM-5, and HSAPO-5. While this compound readily undergoes methylation on these catalysts, it does not contribute significantly to the hydrocarbon pool mechanism observed in methanol-to-olefin (MTO) catalysis. This suggests that the presence of fluorine alters the reactivity of the aromatic ring, hindering its ability to participate in the key steps of MTO chemistry .
Q8: Can this compound be used in the synthesis of radiolabeled compounds for positron emission tomography (PET)?
A9: Yes, research has explored the use of this compound derivatives as precursors for synthesizing radiolabeled amino acids, specifically (S)-3-fluoro-α-methylphenylalanine, for PET imaging. This involves incorporating fluorine-18 into the molecule through a fluorodetriazenation reaction. Although challenging due to the constraints of working with fluorine-18, this approach shows promise for developing new PET tracers to study neurotransmission in the brain .
Q9: How can the purity of 2-Fluorotoluene, a starting material for Atomoxetine synthesis, be controlled?
A10: Controlling the purity of 2-Fluorotoluene is crucial during Atomoxetine synthesis, as impurities like this compound, 4-Fluorotoluene, and fluorobenzene can impact the final product's quality. Researchers have developed methods to limit these impurities and ensure the purity of the synthesized Atomoxetine Hydrochloride. One approach involves using N-methyl-3-(3-methylphenoxy)-3-phenylpropylamine hydrochloride (3-ATM HCl) as a reference marker to quantify the impurities in the 2-Fluorotoluene starting material .
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.